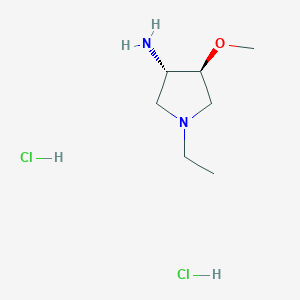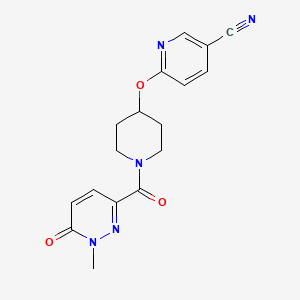![molecular formula C11H20ClNO2 B2378112 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide CAS No. 2411314-75-3](/img/structure/B2378112.png)
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IAA or Indole-3-acetamide, and it is a derivative of the plant hormone, Indole-3-acetic acid (IAA).
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide is not fully understood. However, it is believed that this compound works by mimicking the action of the natural plant hormone, Indole-3-acetic acid (IAA). IAA is known to regulate plant growth and development by promoting cell division and elongation. It is believed that IAA and its derivatives work by binding to specific receptors in the plant cell, which activates a signaling pathway that leads to the desired physiological response.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide can have various biochemical and physiological effects on plants. These effects include increased root growth, increased plant yield, and improved plant stress tolerance. Additionally, IAA and its derivatives have been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide in lab experiments is its potency. This compound is highly active and can produce significant effects at low concentrations. Additionally, IAA and its derivatives are relatively easy to synthesize, making them readily available for research purposes. However, one of the limitations of using IAA in lab experiments is its instability. This compound is highly sensitive to light and heat, which can lead to its degradation over time.
Future Directions
There are several future directions for research on 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide. One of the most promising areas of research is its potential applications in the field of cancer treatment. Studies have shown that IAA and its derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. Additionally, research can be conducted to explore the use of IAA in improving plant stress tolerance and increasing plant yield in various crops.
Synthesis Methods
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide can be synthesized by reacting Indole-3-acetic acid with chloroacetyl chloride and isopropyl oxalate. This reaction results in the formation of IAA oxalyl chloride, which is then reacted with isopropyl oxalate to obtain the desired compound.
Scientific Research Applications
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of plant growth and development. Studies have shown that IAA is a potent plant growth regulator that can promote root growth and increase plant yield.
properties
IUPAC Name |
2-chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-8(2)10-5-9(3-4-15-10)7-13-11(14)6-12/h8-10H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEZYGMMKFSLLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)
![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)

![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)


![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2378041.png)

![N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2378045.png)

![N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2378047.png)
![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B2378049.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2378050.png)
![N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2378052.png)